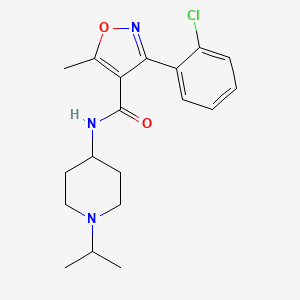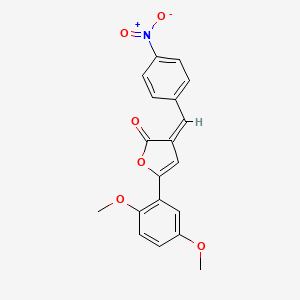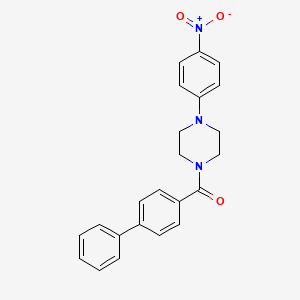![molecular formula C17H19ClO2S B4978746 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene](/img/structure/B4978746.png)
1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene, also known as CPEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has also been shown to activate certain signaling pathways involved in cell death, leading to the apoptosis of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has a range of biochemical and physiological effects. In cancer cells, 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has been shown to induce cell cycle arrest and inhibit cell migration and invasion. 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has also been shown to induce apoptosis in cancer cells. In neurodegenerative diseases, 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has been shown to protect against oxidative stress and inflammation, which are key factors in the progression of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene in lab experiments is its lack of specificity, as it can also affect normal cells and tissues. Further research is needed to determine the optimal dosage and delivery method for 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene to minimize off-target effects.
Zukünftige Richtungen
There are several future directions for the research on 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene. One area of interest is the development of more specific and targeted 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene analogs that can selectively target cancer cells and minimize off-target effects. Another area of research is the investigation of the potential use of 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene in combination with other therapeutic agents to enhance its anti-tumor effects. Additionally, further studies are needed to understand the exact mechanism of action of 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene and its potential use in the treatment of other diseases.
Conclusion
In conclusion, 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene is a chemical compound that has shown promise in scientific research for its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. Despite its limitations, 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has the potential to be developed into a targeted and effective therapeutic agent for these diseases. Further research is needed to fully understand the mechanism of action of 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene and its potential use in other areas of medicine.
Synthesemethoden
1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene can be synthesized through a multi-step process starting with the reaction of 4-chlorothiophenol with 3-chloropropyl chloride, followed by the addition of sodium ethoxide to form 1-{3-[(4-chlorophenyl)thio]propoxy}thiophene. The final step involves the reaction of 1-{3-[(4-chlorophenyl)thio]propoxy}thiophene with 2-ethoxyphenylboronic acid in the presence of a palladium catalyst to yield 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has been studied for its potential therapeutic properties in various scientific research applications. One of the most notable areas of research is in the treatment of cancer. Studies have shown that 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO2S/c1-2-19-16-6-3-4-7-17(16)20-12-5-13-21-15-10-8-14(18)9-11-15/h3-4,6-11H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVSRRZFIMVADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}-2-furoic acid](/img/structure/B4978664.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4978668.png)


amine oxalate](/img/structure/B4978691.png)
![methyl 4-[4-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B4978695.png)
![3-(4-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978701.png)

![2-allyl-6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4978725.png)
![4-bromo-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4978734.png)
![methyl 4-[5-(1-naphthylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4978738.png)

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4978760.png)
![N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B4978766.png)